tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate
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Overview
Description
tert-Butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl group and a benzyloxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the formation of the morpholine ring and subsequent introduction of the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group yields primary alcohols, while reduction of the benzyloxycarbonyl group results in the formation of free amines.
Scientific Research Applications
tert-Butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides structural stability. The tert-butyl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-hydroxy-3-oxo-propyl]morpholine-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
tert-Butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-oxo-propyl]morpholine-4-carboxylate: Lacks the methoxy group, resulting in different reactivity and properties.
Uniqueness
The presence of the methoxy group in tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate provides unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C21H30N2O7 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2R)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C21H30N2O7/c1-21(2,3)30-20(26)23-10-11-28-16(13-23)12-17(18(24)27-4)22-19(25)29-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1 |
InChI Key |
GCPLPRLUVVBPRG-DLBZAZTESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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